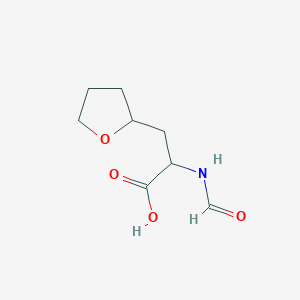
rac-(1R,2S)-2-sulfanylcyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-sulfanylcyclobutan-1-ol: is a chiral compound with a unique structure featuring a cyclobutane ring substituted with a sulfanyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a cyclobutanone derivative with a thiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: rac-(1R,2S)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydroxyl group can be reduced to form the corresponding cyclobutylthiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Tosyl chloride, thionyl chloride, pyridine as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclobutylthiol.
Substitution: Tosylates, chlorides.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-sulfanylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-sulfanylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can affect various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
- rac-(1R,2S)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2S)-2-(methoxycarbonyl)cyclopentane-1-carboxylic acid
- rac-(1R,2S)-2-(2-Ethoxyphenoxy)cyclopentan-1-amine hydrochloride
Comparison: rac-(1R,2S)-2-sulfanylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both a sulfanyl and a hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the presence of the sulfanyl group provides distinct reactivity and potential biological activity not found in compounds with other substituents.
Propiedades
Fórmula molecular |
C4H8OS |
|---|---|
Peso molecular |
104.17 g/mol |
Nombre IUPAC |
(1R,2S)-2-sulfanylcyclobutan-1-ol |
InChI |
InChI=1S/C4H8OS/c5-3-1-2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |
Clave InChI |
XAOHFRSPQOTKFQ-DMTCNVIQSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]1O)S |
SMILES canónico |
C1CC(C1O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluorospiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B13513247.png)

![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)




![Dimethyl({2-[(6-phenylpyridin-2-yl)sulfanyl]ethyl})amine](/img/structure/B13513278.png)
![3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutane-1-carbaldehyde](/img/structure/B13513296.png)



